molecular formula C9H13N B2539433 3-Ethyl-n-methylaniline CAS No. 71265-20-8

3-Ethyl-n-methylaniline

Cat. No. B2539433
CAS RN: 71265-20-8
M. Wt: 135.21
InChI Key: MHZZQJHAYDHFGH-UHFFFAOYSA-N
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Description

3-Ethyl-n-methylaniline is a light amber liquid . It is less dense than water and insoluble in water . It is used to make other chemicals .


Synthesis Analysis

One of the methods reported for its synthesis is platinum-catalyzed hydroamination of ethylene with aniline . Another method involves the methylation of anilines with methanol catalyzed by cyclometalated ruthenium complexes .


Molecular Structure Analysis

The molecular formula of this compound is C9H13N . Its molecular weight is 135.21 g/mol .


Chemical Reactions Analysis

This compound undergoes “ABBCC”-type five component reaction with formaldehyde and acetylacetone to form tricyclic derivatives .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 135.21 g/mol . It is a light amber liquid that is less dense than water and insoluble in water . Its vapors are heavier than air .

Scientific Research Applications

Metabolism Studies

3-Ethyl-N-methylaniline has been studied for its metabolic pathways in rabbit liver microsomes, emphasizing N-oxidation and N-demethylation as the main routes of metabolism. This research has implications for understanding the biotransformation of similar compounds in biological systems (Gorrod, Temple, & Beckett, 1975).

Chemical Synthesis

The compound is utilized in chemical synthesis, such as in the direct conversion of 2-ethyl-N-methylanilines to 3-methylindoles using an iridium catalyst. This process is significant in the development of complex organic molecules (Ohmura, Yagi, Kusaka, & Suginome, 2020).

Antibacterial Activity

Research involving this compound derivatives, specifically in the context of 3-substituted-6-(3-ethyl-4-methylanilino)uracils, has demonstrated potent antibacterial activity against Gram-positive bacteria. This highlights its potential use in developing new antibacterial agents (Zhi et al., 2005).

Topological Investigations

Studies involving binary mixtures containing 1-ethyl-3-methylimidazolium tetrafluoroborate and anilines, including this compound, have been conducted to understand their topological properties. This research is important for the development of new materials with specific physicochemical properties (Sharma & Solanki, 2013).

Polymer Chemistry

In polymer chemistry, the electrochemical polymerization of compounds related to this compound, such as 2-ethylaniline, has been explored for the development of electroactive polymer films. This research is crucial in the field of conducting polymers and their applications in electronics (D'aprano, Leclerc, & Zotti, 1992).

Safety and Hazards

Inhalation or contact with 3-Ethyl-n-methylaniline may irritate or burn skin and eyes . Its vapors may cause dizziness or suffocation . Fire may produce irritating, corrosive and/or toxic gases .

properties

IUPAC Name

3-ethyl-N-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-3-8-5-4-6-9(7-8)10-2/h4-7,10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZZQJHAYDHFGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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